REACTION_SMILES
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[C:1]([Si:2]([CH3:3])([CH3:4])[O:6][CH2:7][CH2:8][c:9]1[cH:10][c:11]([CH:15]2[CH2:16][O:17][CH2:18]2)[cH:12][cH:13][cH:14]1)([CH3:5])([CH3:19])[CH3:20].[CH2:22]([N+:23]([CH2:24][CH2:25][CH2:26][CH3:27])([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:32][CH2:33][CH2:34][CH3:35])[CH2:36][CH2:37][CH3:38].[CH2:44]1[O:45][CH2:46][CH2:47][CH2:48]1.[F-:21].[Na+:39].[OH:40][C:41](=[O:42])[O-:43]>>[OH:6][CH2:7][CH2:8][c:9]1[cH:10][c:11]([CH:15]2[CH2:16][O:17][CH2:18]2)[cH:12][cH:13][cH:14]1
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Name
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CC(C)(C)[Si](C)(C)OCCc1cccc(C2COC2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)OCCc1cccc(C2COC2)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[F-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O=C([O-])O
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Name
|
|
Type
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product
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Smiles
|
OCCc1cccc(C2COC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |